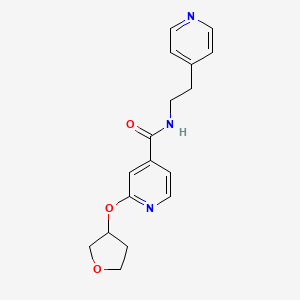
N-(3-acetamidophenyl)-2-((4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetamidophenyl)-2-((4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24N4O3S2 and its molecular weight is 468.59. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetamidophenyl)-2-((4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetamidophenyl)-2-((4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optoelectronic Properties
N-(3-acetamidophenyl)-2-((4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide and its derivatives have been investigated for their optoelectronic properties. Studies on thiazole-containing monomers, similar in structure, have shown their potential in the synthesis of conducting polymers with significant optical band gaps and optical contrasts, indicating their applicability in optoelectronic devices (Camurlu & Guven, 2015).
Antitumor Activity
Compounds bearing a similar thiazole moiety have been synthesized and evaluated for their antitumor activities. The evaluation against a broad spectrum of human tumor cell lines has shown considerable anticancer activity for certain derivatives, highlighting the potential of N-(3-acetamidophenyl)-2-((4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide derivatives in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Herbicidal Activity
Related chloroacetamide compounds have been studied for their herbicidal effectiveness. The mechanism of action includes the inhibition of fatty acid synthesis in plants, suggesting that structurally related compounds to N-(3-acetamidophenyl)-2-((4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide might offer new avenues for herbicide development (Weisshaar & Böger, 1989).
Antimicrobial Activity
The structural features of N-(3-acetamidophenyl)-2-((4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide suggest potential antimicrobial applications. Similar compounds have been synthesized and tested against various micro-organisms, with some showing promising results against bacterial and fungal species, indicating the value of further exploring this compound's derivatives for antimicrobial uses (Mistry, Desai, & Intwala, 2009).
Anti-inflammatory Activity
Research on compounds with related structures has identified significant anti-inflammatory activity in certain derivatives. This opens the possibility for N-(3-acetamidophenyl)-2-((4-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide to be explored as a base structure for developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S2/c1-14-6-4-9-20(15(14)2)27-21(29)11-19-12-31-23(26-19)32-13-22(30)25-18-8-5-7-17(10-18)24-16(3)28/h4-10,12H,11,13H2,1-3H3,(H,24,28)(H,25,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFYBMRRNNTMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[(3,4-Dichlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2665575.png)



![2-[2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2665583.png)

![4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2665585.png)
![ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2665586.png)




![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2665593.png)
